![molecular formula C18H21N5O4 B6484963 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide CAS No. 899995-31-4](/img/structure/B6484963.png)
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide
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Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.15935417 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer therapeutics.
- Molecular Formula : C₁₈H₂₁N₅O₄
- Molecular Weight : 371.4 g/mol
- CAS Number : 899995-28-9
The biological activity of this compound primarily involves its role as a cyclin-dependent kinase (CDK) inhibitor. By binding to the active sites of CDK enzymes, it prevents their interaction with cyclins and substrates necessary for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Enzymes
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit inhibitory effects on key enzymes involved in cancer progression. For instance:
- A study focusing on similar pyrazolo derivatives highlighted their ability to inhibit Aldehyde Dehydrogenase 1A (ALDH1A), which is implicated in ovarian cancer. The findings suggest potential adjunctive roles in chemotherapy regimens.
Anticancer Properties
This compound has shown promise in preclinical models:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The compound's ability to induce apoptosis was linked to its effects on CDK pathways.
Binding Affinity Studies
Binding affinity studies using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the interaction between this compound and its biological targets. Preliminary data suggest a high affinity for CDK2 and CDK6, indicating its potential as a selective inhibitor.
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁N₅O₄ |
Molecular Weight | 371.4 g/mol |
CAS Number | 899995-28-9 |
Mechanism of Action | CDK inhibition |
Biological Activity | Anticancer properties |
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-15-14(9-20-23)17(25)22(10-19-15)21-16(24)11-6-12(26-4)8-13(7-11)27-5/h6-10H,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZIQSRCPNWNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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